molecular formula C10H15BrS B1278347 2-Bromo-5-hexylthiophene CAS No. 211737-28-9

2-Bromo-5-hexylthiophene

Cat. No.: B1278347
CAS No.: 211737-28-9
M. Wt: 247.2 g/mol
InChI Key: LSIYDKGTGHFTFW-UHFFFAOYSA-N
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Description

2-Bromo-5-hexylthiophene is an organobromine compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is particularly significant due to its applications in the synthesis of conjugated polymers, which are used in various electronic and optoelectronic devices .

Mechanism of Action

Target of Action

2-Bromo-5-hexylthiophene is a monomeric precursor that forms bromo-terminated polymers . It is primarily used in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications . The primary targets of this compound are the electronic and optoelectronic devices where it contributes to their exceptional optical and conductive properties .

Mode of Action

The compound interacts with its targets through a process known as Suzuki coupling . This method involves the reaction of 2,5-dibromo-3-hexylthiophene with several arylboronic acids to synthesize corresponding thiophene derivatives . The different substituents present on arylboronic acids have significant electronic effects on the overall properties of the new products .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the synthesis of novel thiophene-based conjugated polymers for optical and electronic devices . These pathways lead to the production of materials with fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in the enhanced performance of electronic and optoelectronic devices . The compound contributes to the exceptional optical and conductive properties of these devices .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the compound’s performance in electronic and optoelectronic applications can be affected by factors such as temperature, humidity, and light exposure.

Biochemical Analysis

Biochemical Properties

2-Bromo-5-hexylthiophene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes involved in the synthesis and degradation of thiophene-based polymers. For instance, it can participate in polymerization reactions catalyzed by nickel and palladium-based catalytic systems . These interactions are crucial for the formation of regioregular polythiophenes, which exhibit exceptional optical and conductive properties.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are of great interest. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of enzymes involved in the synthesis of conjugated polymers, thereby impacting the overall metabolic flux within cells . Additionally, its presence can alter the expression of genes related to polymer synthesis and degradation, leading to changes in cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to catalytic sites of enzymes involved in polymerization reactions, such as nickel and palladium-based catalysts . This binding can either inhibit or activate the enzymatic activity, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the synthesis of thiophene-based polymers.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can be used to study its biochemical properties without causing significant harm . At high doses, this compound can exhibit toxic effects, including adverse impacts on cellular function and metabolism. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the synthesis and degradation of thiophene-based polymers. It interacts with enzymes such as nickel and palladium-based catalysts, which play a crucial role in the polymerization reactions . These interactions can affect the overall metabolic flux and the levels of metabolites involved in polymer synthesis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. This compound can be transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can localize to specific compartments, such as the cytoplasm and the nucleus, where it can exert its effects on cellular processes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it can localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to influence gene expression. Additionally, this compound can accumulate in the cytoplasm, where it can participate in polymerization reactions and other biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-5-hexylthiophene can be synthesized through the bromination of 5-hexylthiophene. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-hexylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are various substituted thiophenes, which are valuable intermediates in the synthesis of conjugated polymers and other advanced materials .

Scientific Research Applications

2-Bromo-5-hexylthiophene is extensively used in scientific research, particularly in the fields of:

Comparison with Similar Compounds

  • 2-Bromo-3-hexylthiophene
  • 5-Bromo-2-hexylthiophene
  • 2,5-Dibromo-3-hexylthiophene

Comparison: 2-Bromo-5-hexylthiophene is unique due to its specific substitution pattern, which influences its reactivity and the properties of the resulting polymers. Compared to 2-Bromo-3-hexylthiophene, it offers different regioselectivity in coupling reactions, leading to polymers with distinct electronic properties .

Properties

IUPAC Name

2-bromo-5-hexylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrS/c1-2-3-4-5-6-9-7-8-10(11)12-9/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSIYDKGTGHFTFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441801
Record name 2-Bromo-5-hexylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211737-28-9
Record name 2-Bromo-5-hexylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-hexylthiophene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 2-Bromo-5-hexylthiophene a valuable building block in the synthesis of branched thiophene monomers?

A1: this compound is a key starting material for creating branched thiophene monomers due to its structure. The bromine atom acts as a reactive site for various coupling reactions, such as the Suzuki coupling reaction. [] This allows researchers to attach different substituents to the thiophene ring at the 2-position. The 5-hexyl chain improves the solubility of the resulting monomers and polymers, a crucial factor for processing and potential applications. []

Q2: How does the position of the hexyl chain on the thiophene ring affect the properties of the resulting polymers?

A2: The research demonstrates that both the presence and position of the n-hexyl chain on the terthiophene monomers significantly impact the polymerization process and the optoelectronic properties of the resulting branched polythiophenes. [] For instance, polymers derived from 5ʺ-hexyl substituted terthiophene monomers exhibited red-shifted absorption and emission spectra compared to those with 4,5ʺ-hexyl substitution. [] This highlights the importance of structural modifications in fine-tuning the properties of these polymers for specific applications.

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